molecular formula C11H15NO B1437496 3-(2-Ethylphenoxy)azetidine CAS No. 1177286-50-8

3-(2-Ethylphenoxy)azetidine

Cat. No. B1437496
M. Wt: 177.24 g/mol
InChI Key: NJGYOWSWKXYISQ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenoxy)azetidine, also known as AZD8986, is a small molecule drug that belongs to the class of azetidine compounds. It is a hydrochloride with a molecular weight of 213.71 .


Synthesis Analysis

The synthesis of azetidines, such as 3-(2-Ethylphenoxy)azetidine, can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .


Molecular Structure Analysis

The molecular structure of 3-(2-Ethylphenoxy)azetidine is represented by the linear formula C11 H15 N O . Cl H . The InChI code for this compound is 1S/C11H15NO.ClH/c1-2-9-5-3-4-6-11 (9)13-10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

3-(2-Ethylphenoxy)azetidine is a solid at room temperature .

Scientific Research Applications

Related Compounds in Scientific Research

  • Aziridine Alkaloids : Aziridine alkaloids, which share a three-membered nitrogen-containing ring with azetidine, have been identified in both terrestrial and marine species. Over 130 biologically active aziridine-containing compounds have demonstrated pharmacological activities including antitumor, antimicrobial, and antibacterial effects. This suggests that compounds like 3-(2-Ethylphenoxy)azetidine could potentially be explored for similar applications, given their structural similarities to aziridines (Ismail, Levitsky, & Dembitsky, 2009).

  • Pharmacodynamic and Pharmacokinetic Properties : The study of pharmacodynamic and pharmacokinetic properties is crucial in drug development. For instance, azacitidine and its derivatives have been extensively studied for their efficacy in myelodysplastic syndromes and acute myeloid leukemia, highlighting the importance of understanding how chemical modifications, like those seen in azetidine compounds, can impact therapeutic efficacy and safety profiles (Scott, 2016).

  • Antioxidant Activity : The exploration of antioxidant capacity through various assays, such as ABTS and DPPH, is another area of significant interest. These assays measure the capacity of compounds to act against oxidative stress, a property that could be relevant for azetidine derivatives in mitigating oxidative damage in biological systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Safety And Hazards

The safety data sheet for 3-(2-Ethylphenoxy)azetidine hydrochloride indicates that it may be harmful if swallowed . It may cause skin irritation and serious eye irritation .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

properties

IUPAC Name

3-(2-ethylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGYOWSWKXYISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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